2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-4-5-11(2)12(8-10)14-13(9-19)18-7-3-6-16-15(18)17-14/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDOIQPOCUNLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C(N3C=CC=NC3=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901175805 | |
| Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881041-17-4 | |
| Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881041-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901175805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2,5-dimethylbenzaldehyde with 2-aminopyrimidine to form an intermediate, which is then cyclized to yield the imidazo[1,2-a]pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-methanol.
Substitution: 2-(2,5-Dimethylphenyl)-5-nitroimidazo[1,2-a]pyrimidine-3-carbaldehyde.
Scientific Research Applications
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The 2,5-dimethylphenyl group in the target compound likely enhances metabolic stability compared to simpler phenyl or biphenyl substituents (e.g., and ). Methyl groups reduce oxidative degradation and improve hydrophobic interactions in target binding pockets. Aldehyde vs. Amine/Phosphonate: The carbaldehyde group distinguishes the target compound from derivatives like 2-phenylimidazo[1,2-a]pyrimidin-3-amine () or minodronic acid (). While amines and phosphonates participate in ionic interactions, aldehydes may form reversible covalent bonds, offering unique pharmacodynamic profiles .
Core Heterocycle Differences: Imidazo[1,2-a]pyrimidine (target) vs. imidazo[1,2-a]pyridine (minodronic acid): The pyrimidine ring in the target compound has two nitrogen atoms, increasing hydrogen-bonding capacity and electronic complexity compared to pyridine-based analogs. This may influence target selectivity, particularly in kinase or enzyme inhibition .
Therapeutic Applications :
- The target compound and its biphenyl analog () show antitumor and hepatoprotective effects, whereas sulfonyl- and iodo-substituted derivatives () are optimized for pesticidal activity. This highlights the scaffold’s adaptability to diverse therapeutic areas through strategic substitution .
Research Findings and Mechanistic Insights
- Antitumor Activity : The target compound reduces liver enzyme levels (ALT/AST) in CCl₄-induced toxicity models, suggesting a role in mitigating chemotherapy-induced hepatotoxicity or modulating metabolic pathways in cancer cells .
- Synthetic Flexibility : The aldehyde group enables further derivatization (e.g., Schiff base formation), as demonstrated in , where analogous amines were condensed with aldehydes to generate bioactive hybrids .
Biological Activity
2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde is a compound that belongs to the imidazo[1,2-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H13N3O
- Molecular Weight : 251.28 g/mol
- CAS Number : 881041-17-4
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its effects on various cancer cell lines. For instance:
- Case Study : In vitro tests demonstrated that this compound exhibited potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cells with an IC50 value of approximately 0.126 μM. This suggests a promising therapeutic window for targeting this aggressive cancer type while sparing normal cells .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Research indicates that derivatives of imidazo[1,2-a]pyrimidines can inhibit the growth of various bacterial strains.
- Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic pathways essential for bacterial survival.
Antiviral Activity
Emerging studies suggest that compounds in this class may inhibit viral infections by blocking viral entry into host cells.
- Case Study : Computational docking studies have shown that certain imidazo[1,2-a]pyrimidines bind effectively to viral proteins, potentially preventing the entry of viruses like SARS-CoV-2 into human cells. The binding affinities reported were notably higher than those of established antiviral agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications at specific positions on the phenyl ring significantly affect its potency and selectivity against various biological targets.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups at ortho positions | Increased potency against cancer cells |
| Non-bulky substituents | Enhanced binding affinity to target proteins |
Toxicity and Pharmacokinetics
Preliminary toxicity assessments indicate that this compound exhibits low toxicity in mammalian models up to concentrations of 2000 mg/kg. Furthermore, pharmacokinetic studies suggest favorable absorption and distribution profiles, making it a candidate for further development in drug formulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, analogous imidazo[1,2-a]pyrimidine derivatives are prepared by reacting amine precursors (e.g., 2-phenylimidazo[1,2-a]pyrimidin-3-amine) with aldehydes (e.g., thiophene-2-carbaldehyde) in ethanol under mild acidic conditions (acetic acid) at room temperature. The reaction typically proceeds over 24 hours, followed by recrystallization in ethanol to purify the product .
| Synthesis Parameters | Conditions |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid (2 drops) |
| Reaction Time | 24 hours |
| Purification | Recrystallization in ethanol |
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C in DMSO-d6) resolves aromatic protons and substituents. Infrared (IR) spectroscopy identifies functional groups like the aldehyde (-CHO). Mass spectrometry (MS) confirms molecular weight, while elemental analysis validates purity .
Q. How are structural analogs of this compound synthesized, and what insights do they provide?
- Methodological Answer : Derivatives like 2-(4-Isobutylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde are synthesized via similar condensation routes. These analogs help explore structure-activity relationships (SAR), particularly in medicinal chemistry, by modifying substituents on the phenyl or imidazo-pyrimidine moieties .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of its electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations model molecular geometry, frontier orbitals (HOMO-LUMO), and electrostatic potential surfaces. For example, DFT studies on imidazo[1,2-a]pyrimidine-Schiff bases reveal charge transfer mechanisms and reactivity indices, aiding in predicting binding affinities or catalytic behavior .
Q. What experimental design strategies optimize synthesis yield and purity?
- Methodological Answer : Statistical Design of Experiments (DoE) minimizes trials while maximizing data quality. For instance, factorial designs can optimize variables like temperature, solvent polarity, and catalyst concentration. Central Composite Designs (CCD) are effective for reaction optimization in imidazo-pyrimidine synthesis .
| DoE Variable | Range Tested |
|---|---|
| Temperature | 25°C (RT) to 80°C |
| Solvent (Ethanol:Water ratio) | 100:0 to 70:30 |
| Catalyst Loading | 0.5% to 3% (v/v) acetic acid |
Q. What mechanistic insights exist for intermediates during synthesis?
- Methodological Answer : Reaction intermediates (e.g., Schiff bases) are isolated via thin-layer chromatography (TLC) and characterized via NMR. Mechanistic studies suggest that the aldehyde group undergoes nucleophilic attack by the amine, forming a carbinolamine intermediate that dehydrates to the final product .
Q. How can environmental and safety risks be assessed for this compound?
- Methodological Answer : Toxicity and ecotoxicity data for structurally similar compounds (e.g., imidazo[1,2-a]pyridine derivatives) are evaluated using OECD guidelines. Acute toxicity assays (e.g., LD50 in rodents) and biodegradability studies inform hazard classification and waste disposal protocols .
Q. What challenges arise in isolating reactive intermediates during synthesis?
- Methodological Answer : Reactive intermediates (e.g., carbaldehyde derivatives) may degrade under acidic conditions. Stabilization strategies include low-temperature reactions (-20°C) or using protective groups (e.g., acetal formation) for the aldehyde moiety. Purification via flash chromatography with silica gel improves isolation efficiency .
Data Contradictions and Resolution
- Contradiction : Computational models (DFT) may predict reaction pathways that deviate from experimental outcomes due to solvent effects or unaccounted transition states.
- Resolution : Validate computational predictions with kinetic studies (e.g., time-resolved NMR) and isotopic labeling to trace reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
